molecular formula C24H19NO4 B1390395 Fmoc-4-aminocinnamic acid CAS No. 1009806-19-2

Fmoc-4-aminocinnamic acid

Cat. No. B1390395
M. Wt: 385.4 g/mol
InChI Key: MULOIKZCIBVDEJ-SDNWHVSQSA-N
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Description

Fmoc-4-aminocinnamic acid is a unique compound used in various scientific experiments due to its exceptional properties. It is often used as a pharmaceutical intermediate . The molecular formula of Fmoc-4-aminocinnamic acid is C24H19NO4 and its molecular weight is 385.4 g/mol.


Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . A solid-phase synthesis method for Fmoc-N-Me-AA-OH was developed using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid strategy .


Molecular Structure Analysis

Amino acids and short peptides modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

Fmoc-4-aminocinnamic acid appears as a white powder . It decomposes on heating and has an initial boiling point and boiling range of 544.9±33.0 °C .

Scientific Research Applications

Summary of the Application

4-aminocinnamic acid has been used to modify cellulose fibers to create antibacterial cellulose-based materials . This is particularly useful in medical and food packaging fields where the inherent lack of antibacterial properties in cellulose materials limits their application .

Methods of Application or Experimental Procedures

The cellulose fibers (CFs) were initially modified by sodium periodate (NaIO4) to generate dialdehyde cellulose fibers (DCFs) . The 4-aminocinnamic acid was then chemically grafted onto the DCFs through a Schiff base reaction, yielding antibacterial CFs .

Results or Outcomes

The 4-aminocinnamic acid modified DCFs (C-DCFs) exhibited excellent antibacterial activity against S. aureus and E. coli, with inhibition ratios greater than 99.6% and 99.0%, respectively . The C-DCFs maintained a 99% antibacterial ratio after two months of exposure to the air environment .

2. Solid Phase Peptide Synthesis

Summary of the Application

Fmoc-4-aminocinnamic acid is used in the Fmoc chemistry for the protection of the alpha amino group during the solid phase peptide synthesis (SPPS) . This method is particularly useful when unnatural modifications or introduction of site-specific tags are required .

Methods of Application or Experimental Procedures

In the SPPS process, the alpha amino group of the amino acid is protected by the Fmoc group . The peptide bond formation is then carried out using coupling reagents . After the peptide synthesis, the Fmoc group is removed in the cleavage process .

Results or Outcomes

The use of Fmoc chemistry in SPPS has been shown to be more reliable and produce higher quality peptides than Boc chemistry . It allows for the development of automation and the extensive range of robotic instrumentation .

3. Fmoc Protection of Amines and Amino Acids

Summary of the Application

Fmoc-4-aminocinnamic acid is used for the Fmoc protection of a variety of aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols . This method is environmentally friendly and can be performed in aqueous media under mild and catalyst-free conditions .

Methods of Application or Experimental Procedures

The Fmoc protection is carried out in aqueous media . The reaction proved to be chemoselective in the presence of ambident nucleophiles .

Results or Outcomes

The Fmoc protection method is efficient and expeditious . It provides a new and environmentally friendly way to protect amines and amino acids .

4. Synthesis of 3‐(Fmoc-amino acid)-3,4-diaminobenzoic Acids

Summary of the Application

Fmoc-4-aminocinnamic acid is used in the synthesis of 3‐(Fmoc-amino acid)-3,4-diaminobenzoic acids . These compounds are useful in peptide synthesis .

Methods of Application or Experimental Procedures

The synthesis is carried out in a one-step process . The details of the synthesis procedure are not provided in the source .

Results or Outcomes

The synthesis method provides a straightforward way to produce 3‐(Fmoc-amino acid)-3,4-diaminobenzoic acids . The yields of the reactions are reported to be 50 and 65% .

5. Hydrogel Formation

Summary of the Application

Fmoc-4-aminocinnamic acid is used in the formation of hydrogels . These hydrogels have applications in cell culturing, sensing, encapsulation, and electronic materials .

Methods of Application or Experimental Procedures

The hydrogels are formed from Fmoc amino acids . The type of gel formed depends on the amino acid used and the final pH of the system .

Results or Outcomes

The resulting gels have been shown to be effective low molecular weight hydrogelators . The packing within these self-assembled fibres is usually determined from a range of techniques .

6. Synthesis of Fmoc-Protected Amino Ester

Summary of the Application

Fmoc-4-aminocinnamic acid is used in the synthesis of Fmoc-protected amino ester . This method is particularly useful when modifications of amino acids are required .

Results or Outcomes

The use of Fmoc-4-aminocinnamic acid in the synthesis of Fmoc-protected amino ester provides a new and efficient way to protect amino acids .

Safety And Hazards

Fmoc-4-aminocinnamic acid should not be released into the environment . It is recommended to ensure adequate ventilation, use personal protective equipment as required, avoid dust formation, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

(E)-3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c26-23(27)14-11-16-9-12-17(13-10-16)25-24(28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-14,22H,15H2,(H,25,28)(H,26,27)/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULOIKZCIBVDEJ-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-4-aminocinnamic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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